molecular formula C6H12O3 B138546 Solketal CAS No. 100-79-8

Solketal

Cat. No.: B138546
CAS No.: 100-79-8
M. Wt: 132.16 g/mol
InChI Key: RNVYQYLELCKWAN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Solketal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Solketal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of solketal involves its ability to form stable ketal structures, which protect the hydroxyl groups of glycerol. This protection allows for selective reactions at other sites of the molecule. The molecular targets and pathways involved include the formation of ester bonds and the stabilization of reactive intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Glycidol: Another derivative of glycerol, used in the synthesis of various chemicals.

    Glycerol Formal: A cyclic acetal of glycerol, used as a solvent and plasticizer.

    1,3-Dioxane: A cyclic ether, used as a solvent and intermediate in organic synthesis.

Uniqueness of Solketal

This compound is unique due to its high selectivity and efficiency in forming ester bonds, its stability under various reaction conditions, and its versatility in applications ranging from fuel additives to pharmaceutical formulations .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
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InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3
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InChI Key

RNVYQYLELCKWAN-UHFFFAOYSA-N
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Canonical SMILES

CC1(OCC(O1)CO)C
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Molecular Formula

C6H12O3
Record name ISOPROPYLIDENE GLYCEROL
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DSSTOX Substance ID

DTXSID9021845
Record name Solketal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid, Nearly odorless liquid; [Merck Index] Colorless oily liquid; Odorless; [ICSC], ODOURLESS OILY COLOURLESS LIQUID.
Record name 1,3-Dioxolane-4-methanol, 2,2-dimethyl-
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Record name Isopropylidene glycerol
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Boiling Point

188-189 °C
Record name ISOPROPYLIDENE GLYCEROL
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Flash Point

80 °C c.c.
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Solubility

Solubility in water: miscible
Record name ISOPROPYLIDENE GLYCEROL
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Density

Relative density (water = 1): 1.06
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Vapor Density

Relative vapor density (air = 1): 4.6
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Vapor Pressure

107.0 [mmHg]
Record name Isopropylidene glycerol
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CAS No.

100-79-8
Record name Solketal
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Record name 2,2-Dimethyl-1,3-dioxolane-4-methanol
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Record name 1,3-Dioxolane-4-methanol, 2,2-dimethyl-
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Record name 2,2-dimethyl-1,3-dioxolan-4-ylmethanol
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Record name SOLKETAL
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Record name ISOPROPYLIDENE GLYCEROL
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Melting Point

-26.4 °C
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Synthesis routes and methods I

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
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petroleum ether
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Synthesis routes and methods II

Procedure details

Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods III

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods IV

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Solketal and why is its production gaining interest?

A1: this compound is a cyclic ketal synthesized from glycerol and acetone. [, , ] Its production is gaining interest because it addresses two important aspects: (1) it valorizes glycerol, a by-product of the biodiesel industry, and (2) it serves as a promising fuel additive. [, , , ]

Q2: How does this compound production contribute to the sustainability of the biodiesel industry?

A2: Biodiesel production generates significant amounts of crude glycerol as a by-product. Converting this glycerol into valuable chemicals like this compound enhances the economic viability and sustainability of the biodiesel industry. [, , ]

Q3: What are the main applications of this compound?

A3: this compound's primary application is as a green fuel additive for gasoline, diesel, and biodiesel. [, , , , ] It can improve fuel properties such as octane number, oxidation stability, and cold flow properties. [, , , , ]

Q4: Can this compound be used as a standalone fuel?

A4: While this compound possesses fuel-like properties, it is not typically used as a standalone fuel. Instead, it acts as an additive to enhance the performance of existing fuels. [, ]

Q5: How is this compound synthesized?

A5: this compound is synthesized through the acetalization of glycerol with acetone. This reaction is typically catalyzed by acids, either homogeneous acids like sulfuric acid or heterogeneous catalysts like zeolites, resins, and clays. [, , , , , , , , , ]

Q6: What are the advantages of using heterogeneous catalysts for this compound synthesis?

A6: Heterogeneous catalysts offer advantages like easier separation from the reaction mixture, reusability, and reduced corrosion compared to homogeneous catalysts, making the process more environmentally friendly and cost-effective. [, , , ]

Q7: What role does catalyst acidity play in this compound synthesis?

A7: Catalyst acidity, particularly Brønsted acidity, is crucial for the acetalization reaction. Catalysts with strong acidic sites generally exhibit higher activity and selectivity towards this compound. [, , ]

Q8: What factors influence the performance of heterogeneous catalysts in this compound synthesis?

A8: Catalyst performance is influenced by factors like the strength and density of acidic sites, pore size and structure, hydrophobicity, and stability in the presence of water (a by-product of the reaction). [, , , ]

Q9: What are the challenges associated with catalyst stability in this compound synthesis?

A9: Water formation during the reaction can negatively impact catalyst stability, leading to deactivation. Researchers are exploring strategies to improve catalyst hydrophobicity and water tolerance. [, ]

Q10: Can this compound synthesis be performed in a continuous flow process?

A12: Yes, continuous flow processes have been investigated for this compound production, offering advantages like improved process control, higher productivity, and easier integration with existing biodiesel plants. [, ]

Q11: What are the benefits of microwave-assisted this compound synthesis?

A13: Microwave irradiation can accelerate the reaction rate, reduce reaction time, and potentially improve this compound yield compared to conventional heating methods. [, ]

Q12: What is the molecular formula and weight of this compound?

A12: this compound has the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol.

Q13: What spectroscopic techniques are commonly used to characterize this compound?

A15: this compound is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , ]

Q14: How does the structure of this compound contribute to its properties as a fuel additive?

A16: The cyclic ketal structure of this compound enhances its blending properties with fuels and contributes to its ability to improve octane number and reduce emissions. [, ]

Q15: What are the key challenges associated with the industrial-scale production of this compound?

A17: Challenges include optimizing catalyst performance and stability, developing cost-effective and energy-efficient processes, and addressing the market demand for this compound. [, ]

Q16: What are the future research directions in the field of this compound production?

A18: Future research will likely focus on developing novel and more efficient catalysts, exploring innovative reaction systems and process intensification strategies, and investigating the potential of this compound derivatives as advanced biofuels or platform chemicals. [, ]

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